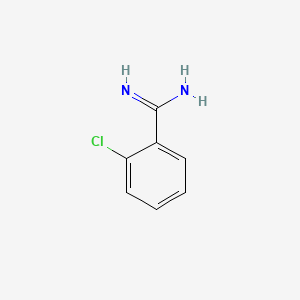

2-Chlorobenzimidamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVMRHIWTSFDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372400 | |

| Record name | 2-Chlorobenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45743-05-3 | |

| Record name | 2-Chlorobenzimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobenzimidazole: Chemical Properties and Synthesis

A Note on Nomenclature: This guide focuses on the chemical properties and synthesis of 2-Chlorobenzimidazole. It is important to note that the term "2-Chlorobenzimidamide" is not commonly found in chemical literature, and it is likely a misnomer for 2-Chlorobenzimidazole, the subject of this technical guide.

Introduction

2-Chlorobenzimidazole is a heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a fused benzene and imidazole ring with a chlorine atom at the 2-position, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry and drug development.[2] The reactivity of the chlorine atom allows for further functionalization, making it a key precursor for various pharmaceutical agents.[3]

Chemical Properties

The chemical and physical properties of 2-Chlorobenzimidazole are summarized in the table below, providing a comprehensive overview for researchers and scientists.

| Property | Value |

| IUPAC Name | 2-chloro-1H-benzimidazole |

| CAS Number | 4857-06-1 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [4] |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 207-211 °C (lit.)[4] |

| Boiling Point | 328.5 ± 25.0 °C at 760 mmHg (Predicted) |

| Solubility | Insoluble in water[1] |

| pKa | 9.81 ± 0.10 (Predicted) |

| LogP | 1.734 (Calculated) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Chlorobenzimidazole.

| Spectrum Type | Key Features |

| ¹H NMR (DMSO-d₆) | Aromatic protons typically appear in the range of δ 7.55-7.65 ppm (m, 2H) and 7.20-7.30 ppm (m, 2H). The N-H proton appears as a broad singlet around δ 12.9 ppm. |

| ¹³C NMR (DMSO-d₆) | Characteristic peaks are observed around δ 142.0, 134.0, 122.5, and 115.0 ppm. |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 153 and 155, corresponding to the chlorine isotopes. Key fragmentation peaks are seen at m/z 117 (loss of HCl) and 90. |

| Infrared (IR) | Key vibrational bands include C=N stretching and N-H stretching. |

Synthesis of 2-Chlorobenzimidazole

The most common and well-documented synthesis of 2-Chlorobenzimidazole involves a two-step process starting from o-phenylenediamine. The first step is the formation of benzimidazolin-2-one, which is then chlorinated to yield the final product.

Synthesis Pathway

Caption: Synthesis of 2-Chlorobenzimidazole from o-Phenylenediamine.

Experimental Protocols

Step 1: Synthesis of 1,3-dihydro-benzimidazol-2-one (2) [5]

-

To a solution of o-phenylenediamine (5g, 0.046 mole) in Dimethylformamide (DMF), add urea (5.52g, 0.092 mole).

-

Reflux the mixture for 12 hours.

-

After completion of the reaction (monitored by TLC), remove the DMF by distillation under vacuum.

-

Wash the isolated solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.

-

Filter the aqueous alkaline solution and neutralize it with a 35% aqueous hydrochloric acid solution.

-

Filter the precipitated product, wash with water, and dry to obtain pure 1,3-dihydro-benzimidazol-2-one.

Step 2: Synthesis of 2-chloro-1H-benzimidazole (3) [5]

-

A mixture of 1,3-dihydro-benzimidazol-2-one (10g, 0.07 mole), phosphoryl chloride (22.88g, 0.14 mole), and a catalytic amount of phenol is heated to 103-107°C for 12 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Neutralize the mixture with a 40% aqueous sodium hydroxide solution to a pH of approximately 10.

-

The crude product precipitates and is collected.

-

Recrystallize the crude material from a suitable solvent to obtain pure 2-chloro-1H-benzimidazole.

An alternative method for the chlorination step is also reported:

Alternative Step 2: Synthesis of 2-Chlorobenzimidazole from 2-Hydroxybenzimidazole [6]

-

A mixture of 2-hydroxybenzimidazole (300 g, 2.42 mol) and phosphorus oxychloride (1000 g) is heated at reflux for 1 hour to obtain a solution.

-

Gaseous HCl is bubbled into the refluxing solution for 4 hours.

-

The solution is then concentrated on a rotary evaporator.

-

The residue is added to a mixture of aqueous potassium carbonate and methylene chloride and stirred for 18 hours.

-

The resulting mixture consists of two liquid layers and a solid.

-

The solid is collected and recrystallized from ethyl acetate and methanol.

Experimental Workflow

The general workflow for the synthesis and purification of 2-Chlorobenzimidazole is depicted below.

Caption: General experimental workflow for the synthesis and purification of 2-Chlorobenzimidazole.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed synthesis protocols for 2-Chlorobenzimidazole. The provided information, including the structured data tables and process diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The versatility of 2-Chlorobenzimidazole as a chemical intermediate ensures its continued importance in the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-氯苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US6028200A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Structure of 2-Chlorobenzimidazole

Note to the Reader: The query for "2-Chlorobenzimidamide" has been interpreted as "2-Chlorobenzimidazole" due to the high relevance of the latter in chemical and pharmaceutical research and the commonality of typographical errors. Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, and 2-chlorobenzimidazole serves as a key intermediate in the synthesis of various bioactive molecules.[1] This guide focuses on the structure, properties, and experimental protocols related to 2-Chlorobenzimidazole.

Chemical Structure and Identification

2-Chlorobenzimidazole is an aromatic heterocyclic organic compound. Its structure features a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 2-position of the imidazole moiety.[2] This substitution makes the 2-position susceptible to nucleophilic substitution, rendering it a versatile building block in organic synthesis.[1]

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-chloro-1H-benzimidazole | [2][3] |

| CAS Number | 4857-06-1 | [2][3][4][5] |

| Molecular Formula | C₇H₅ClN₂ | [2][3][6] |

| SMILES | C1=CC=C2C(=C1)NC(=N2)Cl | [3] |

| InChI | InChI=1S/C7H5ClN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | [2][3][6] |

| InChIKey | AYPSHJCKSDNETA-UHFFFAOYSA-N | [2][3][6] |

Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for 2-Chlorobenzimidazole, providing a reference for its physical and spectral characteristics.

Table 2.1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 152.58 g/mol | [2][5][6] |

| Appearance | Off-white to yellow to brown crystalline powder | [2] |

| Melting Point | 207-211 °C | [2][7] |

| Boiling Point | 328.5 ± 25.0 °C at 760 mmHg (Predicted) | [2] |

| pKa | 9.81 ± 0.10 (Predicted) | [2] |

| LogP | 1.734 (Calculated) |[2] |

Table 2.2: Spectroscopic Data

| Technique | Data (Solvent: DMSO-d₆) | Reference(s) |

|---|---|---|

| ¹H NMR | δ ~12.9 (br s, 1H, N-H), δ 7.55-7.65 (m, 2H, Ar-H), δ 7.20-7.30 (m, 2H, Ar-H) | [8] |

| ¹³C NMR | δ 142.0, 134.0, 122.5, 115.0 | [8] |

| Mass Spec (ESI+) | m/z 153/155 (M+H)⁺, 117 (loss of HCl), 90 (loss of HCN from 117) | [8] |

| IR (KBr-Pellet) | Data available from SpectraBase and NIST Chemistry WebBook |[3][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-Chlorobenzimidazole are crucial for reproducible research.

3.1 Synthesis of 2-Chlorobenzimidazole from Benzimidazolin-2-one

This common synthesis route involves the chlorination of benzimidazolin-2-one.

-

Step 1: Synthesis of Benzimidazolin-2-one

-

Combine o-phenylenediamine (1 mole) and urea (1 mole) in a reaction flask.

-

Heat the mixture at 150-170 °C for approximately 7 hours, during which ammonia is evolved.[9]

-

Cool the reaction mixture and add 95% ethanol, followed by water, with stirring.[9]

-

Collect the precipitated product by suction filtration, wash with water and then 95% ethanol, and dry to yield benzimidazolin-2-one.[9]

-

-

Step 2: Chlorination to 2-Chlorobenzimidazole

-

Add benzimidazolin-2-one (1 mole) to phosphorus oxychloride (POCl₃) (2 moles) with a catalytic amount of phenol in a reaction vessel.

-

Heat the mixture to 103-107 °C and maintain for 12 hours.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully neutralize the mixture with a 40% sodium hydroxide (NaOH) solution to a pH of approximately 10.

-

The crude 2-Chlorobenzimidazole will precipitate. Collect the solid and recrystallize from a suitable solvent to obtain the pure product.

-

3.2 Spectroscopic Analysis Protocols

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the 2-Chlorobenzimidazole sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[8]

-

Data Acquisition :

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra using standard parameters, typically with 16-32 scans and a relaxation delay of 1-2 seconds.[8]

-

Acquire proton-decoupled ¹³C NMR spectra, which may require a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) for adequate signal-to-noise.[8]

-

-

Data Processing : Process the acquired data by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[8]

-

-

Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatography : Use a C18 reversed-phase column with a gradient elution, typically employing water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]

-

Mass Analysis : Perform analysis using Electrospray Ionization (ESI) in positive ion mode, scanning a mass range of m/z 50-500.[8]

-

Visualization of Synthesis and Reactivity

Graphviz diagrams are provided to illustrate key chemical transformations involving 2-Chlorobenzimidazole.

Caption: Workflow for the synthesis of 2-Chlorobenzimidazole.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4857-06-1: 2-Chlorobenzimidazole | CymitQuimica [cymitquimica.com]

- 5. 2-Chloro-1H-benzimidazole - High purity | EN [georganics.sk]

- 6. 2-Chlorobenzimidazole [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Chlorobenzimidamide hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The document details the well-established Pinner reaction, offering a step-by-step experimental protocol and a summary of reaction parameters.

Introduction

This compound hydrochloride is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. The presence of the chloro and imidamide functionalities allows for diverse chemical modifications, making it a versatile precursor for drug discovery and development. The most common and reliable method for its synthesis is the Pinner reaction, which proceeds via an imidate ester intermediate.

Primary Synthesis Pathway: The Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can be subsequently transformed into amidines.[1][2][3] The synthesis of this compound hydrochloride from 2-chlorobenzonitrile is a two-step process:

-

Formation of the Imidate Hydrochloride (Pinner Salt): 2-Chlorobenzonitrile is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms the corresponding ethyl 2-chlorobenzimidate hydrochloride, also known as a Pinner salt.[4]

-

Ammonolysis of the Imidate: The isolated or in-situ generated Pinner salt is then treated with ammonia to yield the desired this compound hydrochloride.[4]

A general overview of the Pinner reaction pathway is presented below.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound hydrochloride via the Pinner reaction. The data is compiled from general procedures and analogous syntheses reported in the literature.[4][5]

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Imidate Formation | 2-Chlorobenzonitrile | Anhydrous Ethanol, Anhydrous HCl (gas) | 0 - 10 | 12 - 24 | > 90 (crude intermediate) |

| 2. Ammonolysis | Ethyl 2-Chlorobenzimidate HCl | Ethanolic Ammonia | 20 - 30 | 2 - 4 | 85 - 95 (from intermediate) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride.

Synthesis of Starting Material: 2-Chlorobenzonitrile

For a comprehensive understanding, a common method for the preparation of the starting material, 2-chlorobenzonitrile, is from 2-chlorobenzaldehyde.

A common laboratory-scale synthesis involves the conversion of 2-chlorobenzaldehyde to its oxime, followed by dehydration to the nitrile.

Step 1: Preparation of Ethyl 2-Chlorobenzimidate Hydrochloride

Materials:

-

2-Chlorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Reaction flask with a gas inlet tube and stirrer

-

Ice bath

Procedure:

-

A solution of 2-chlorobenzonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes) is prepared in a dry reaction flask equipped with a magnetic stirrer and a gas inlet tube.

-

The flask is cooled to 0-5 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

The introduction of HCl gas is continued until the solution is saturated.

-

The reaction mixture is then sealed and stirred at a low temperature (e.g., 4 °C) for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

Upon completion, the product, ethyl 2-chlorobenzimidate hydrochloride, often precipitates as a white solid.

-

Anhydrous diethyl ether can be added to facilitate further precipitation.

-

The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the Pinner salt.

Step 2: Synthesis of this compound Hydrochloride

Materials:

-

Ethyl 2-Chlorobenzimidate Hydrochloride

-

Anhydrous Ethanol

-

Ammonia (gas or a solution in ethanol)

-

Reaction flask with a stirrer

Procedure:

-

The ethyl 2-chlorobenzimidate hydrochloride (1.0 eq) is suspended in anhydrous ethanol in a reaction flask.

-

The suspension is cooled in an ice bath.

-

A solution of ammonia in ethanol is added dropwise, or anhydrous ammonia gas is bubbled through the suspension with vigorous stirring.

-

The reaction is typically stirred at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the imidate intermediate.

-

Upon completion, the reaction mixture may contain precipitated ammonium chloride.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with a suitable solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

The solid product, this compound hydrochloride, is collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried under vacuum.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound hydrochloride.

Conclusion

The Pinner reaction provides an effective and reliable route for the synthesis of this compound hydrochloride from readily available starting materials. Careful control of anhydrous conditions and reaction temperature is crucial for achieving high yields and purity. This guide serves as a foundational resource for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important chemical intermediate.

References

- 1. Pinner Reaction [drugfuture.com]

- 2. Pinner Reaction [organic-chemistry.org]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Mechanisms of Action of Benzimidazole Derivatives

Disclaimer: Publicly available scientific literature contains limited to no information regarding the specific biological mechanism of action for 2-Chlorobenzimidamide. This compound is primarily documented as a chemical intermediate.[1][2][3] However, the benzimidazole scaffold, of which this compound is a derivative, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[4][5][][7] This guide will, therefore, focus on the well-documented mechanisms of action of various benzimidazole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The benzimidazole ring system, a fusion of benzene and imidazole, is structurally similar to naturally occurring purines, allowing it to interact with a wide array of biological targets.[5][][8] This versatility has led to the development of benzimidazole-based compounds with a broad spectrum of activities, including anticancer, antifungal, antiviral, and enzyme inhibitory properties.[4][7][9][10]

Anticancer Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes of cancer cell proliferation and survival.[5][9][11] Key mechanisms include the disruption of microtubule dynamics, inhibition of crucial protein kinases, and the induction of programmed cell death (apoptosis).[9][12][13]

Inhibition of Tubulin Polymerization

A primary and well-established anticancer mechanism for many benzimidazole compounds, such as mebendazole and albendazole, is the disruption of microtubule formation.[9][12]

-

Mechanism: These derivatives selectively bind to the colchicine-binding site on β-tubulin, a key subunit of microtubules.[12] This binding inhibits the polymerization of tubulin dimers into microtubules.

-

Consequence: Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[5][9][12] This mechanism is selectively toxic to rapidly dividing cancer cells.

Protein Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. Benzimidazole derivatives have been developed as potent inhibitors of various kinases.[13][14]

-

Mechanism: Benzimidazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[13][14] In some cases, they act as scaffolding elements without directly binding the hinge region.[14]

-

Targets: Specific kinases targeted by benzimidazole derivatives include:

-

EGFR and BRAFV600E: Dual inhibitors have been developed that show antiproliferative activity.[15]

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDK4/6 by compounds like abemaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest.[13]

-

c-Met Kinase: As a receptor tyrosine kinase, its inhibition can halt cell growth and migration.[13]

-

Induction of Apoptosis

Beyond cell cycle arrest, benzimidazole derivatives can directly trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

-

Mechanism: These compounds can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c.[9] This, in turn, activates caspases (like caspase-3 and -8), which are the executioner enzymes of apoptosis.[9][15] They can also modulate the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[15]

Antifungal Mechanism of Action

Benzimidazole fungicides were among the first systemic fungicides developed and their mechanisms are well-characterized.[16] More recent derivatives have shown activity through alternative pathways, providing new avenues to combat resistant strains.

Microtubule Assembly Inhibition

Similar to their anticancer effect, the primary antifungal mechanism for classic benzimidazoles like benomyl and carbendazim is the disruption of microtubule assembly.[16]

-

Mechanism: These compounds bind specifically to the β-tubulin of fungi.[16] This interaction inhibits the polymerization of tubulin into microtubules, which are crucial for the formation of the mitotic spindle.

-

Consequence: The inhibition of nuclear division blocks fungal cell division, leading to the death of the organism.[16] The selectivity of these fungicides comes from their much higher affinity for fungal tubulin compared to mammalian tubulin.

Ergosterol Biosynthesis Inhibition

Some novel benzimidazole derivatives have been shown to possess antifungal activity by targeting the fungal cell membrane, specifically by inhibiting ergosterol biosynthesis.[17][18][19]

-

Mechanism: These compounds, such as (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, act as inhibitors of lanosterol 14-α-demethylase (Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[17][19]

-

Consequence: The inhibition of Erg11p leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[17][19] This disrupts membrane integrity and function, resulting in fungal cell death. This is the same pathway targeted by azole antifungals.[19]

References

- 1. 2-Chlorobenzimidazole | CAS#:4857-06-1 | Chemsrc [chemsrc.com]

- 2. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 13. mdpi.com [mdpi.com]

- 14. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. annualreviews.org [annualreviews.org]

- 17. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorobenzimidazole, a key building block in the synthesis of numerous biologically active molecules.[1] Understanding its physicochemical properties is crucial for optimizing synthetic routes, developing purification strategies, and formulating final products.

Solubility Profile of 2-Chlorobenzimidazole

The solubility of 2-Chlorobenzimidazole is governed by factors such as solvent polarity, temperature, and the crystalline structure of the compound.[1] It generally exhibits low solubility in aqueous solutions and greater solubility in organic solvents.[1] This characteristic is attributed to its molecular structure, which includes both a polar N-H group and a nonpolar chlorophenyl ring, allowing for interactions with a variety of solvents.[1]

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at ambient temperature) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 100 mg/mL |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | N/A | N/A | ≥ 2.5 mg/mL |

| 10% DMSO / 90% Corn Oil | N/A | N/A | ≥ 2.5 mg/mL |

| Ethanol | C₂H₅OH | 24.5 | More soluble than in water |

| Chloroform | CHCl₃ | 4.8 | More soluble than in water |

Table 1: Solubility of 2-Chlorobenzimidazole in Various Solvents. Data compiled from available literature.[1]

The principle of "like dissolves like" suggests that 2-Chlorobenzimidazole will have moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), with lower solubility in non-polar solvents like toluene and hexane.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a solid compound.[1]

Objective: To determine the equilibrium solubility of 2-Chlorobenzimidazole in a specific solvent at a controlled temperature.

Materials:

-

2-Chlorobenzimidazole (solid)

-

High-purity solvent of interest

-

Thermostatically controlled shaker

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.[2]

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 2-Chlorobenzimidazole to a vial containing a known volume of the solvent. This ensures that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1] Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of 2-Chlorobenzimidazole in the diluted sample using a validated analytical method, such as HPLC-UV.[2]

-

Calculation: Calculate the solubility of 2-Chlorobenzimidazole in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.[1]

Stability Profile of 2-Chlorobenzimidazole

Assessing the chemical stability of 2-Chlorobenzimidazole is critical for determining its shelf-life and identifying potential degradation products. Stability is typically evaluated under various stress conditions, including changes in pH, temperature, and exposure to light.

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3] These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).[3]

-

Basic Hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C).[3]

-

Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[3]

-

Thermal Degradation: Dry heat (e.g., 105°C).[3]

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of 2-Chlorobenzimidazole under various stress conditions and to identify potential degradation products.

Materials:

-

2-Chlorobenzimidazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity solvents for sample preparation and HPLC mobile phase

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV or mass spectrometry (MS) detector.[2]

Procedure:

-

Sample Preparation: Prepare solutions of 2-Chlorobenzimidazole in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂ solution, or a suitable solvent for thermal and photostability studies).

-

Stress Application:

-

Hydrolysis: Incubate the acidic and basic solutions at a specified temperature for a defined period.

-

Oxidation: Store the hydrogen peroxide solution at room temperature for a set duration.

-

Thermal: Place a solid or solution sample in a high-temperature oven.

-

Photostability: Expose a solid or solution sample to a specified light intensity in a photostability chamber. A dark control should be run in parallel.

-

-

Time-Point Sampling: Withdraw aliquots of the stressed samples at predetermined time intervals.

-

Sample Neutralization/Quenching: Neutralize the acidic and basic samples. The oxidative reaction may need to be quenched.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact 2-Chlorobenzimidazole from any degradation products.[2]

-

Data Evaluation: Determine the percentage of 2-Chlorobenzimidazole remaining at each time point. Identify and, if possible, characterize the major degradation products.

Potential Degradation Pathways

While specific degradation pathways for 2-Chlorobenzimidazole are not extensively documented, general knowledge of benzimidazole chemistry suggests potential routes of degradation. Benzimidazole rings can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[3] Oxidation may also occur. Further investigation using techniques like LC-MS would be required to elucidate the precise degradation pathways.

Analytical Methods for Quantification

Accurate quantification of 2-Chlorobenzimidazole is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.

HPLC Method for Purity and Quantification

A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for determining the concentration of 2-Chlorobenzimidazole.[2]

Typical Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Recommended HPLC parameters for the analysis of 2-Chlorobenzimidazole.[2]

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of 2-Chlorobenzimidazole in the initial mobile phase composition to a known concentration (e.g., 0.1 mg/mL).[2]

-

Sample Solution: Prepare the sample from the solubility or stability study in the same manner to a similar concentration.[2]

Conclusion

This technical guide has summarized the available information on the solubility and stability of 2-Chlorobenzimidazole and provided detailed experimental protocols for their determination. While specific quantitative data is limited, the methodologies outlined here provide a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. The use of validated analytical methods, such as the HPLC protocol described, is paramount for obtaining accurate and reliable results. Further studies are encouraged to expand the quantitative understanding of 2-Chlorobenzimidazole's physicochemical properties.

References

The Versatility of 2-Chlorobenzimidamide: A Technical Guide to its Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Chlorobenzimidamide stands out as a particularly versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. Its unique chemical reactivity allows for the strategic introduction of various pharmacophores, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, offering valuable insights for researchers in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The foundational step in harnessing the potential of this compound is its efficient synthesis. A common and effective method involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, which is then treated with phosphoryl chloride to yield this compound.

Further derivatization of the this compound core is key to unlocking its diverse therapeutic potential. Two prominent classes of derivatives, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines and N-substituted-2-chlorobenzimidazoles, have demonstrated significant biological activity.

Anticancer Applications: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against a range of cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to inhibit critical signaling pathways that are frequently dysregulated in cancer.

Induction of Intrinsic Apoptosis

Mechanistic studies have revealed that certain 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives can trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress signals and leads to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors into the cytoplasm. This cascade of events ultimately results in the activation of caspases, the executioner enzymes of apoptosis, leading to cell death.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain this compound derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor growth.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline Derivatives | |||

| 3a1 | HepG2 (Liver Cancer) | 7.54 | [1] |

| 3a1 | SK-OV-3 (Ovarian Cancer) | 9.12 | [1] |

| 3a1 | NCI-H460 (Lung Cancer) | 11.34 | [1] |

| 3a3 | HepG2 (Liver Cancer) | 12.87 | [1] |

| 3a4 | HepG2 (Liver Cancer) | 28.24 | [1] |

| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazole Derivatives | |||

| 5,6-dibromo ribonucleoside | HCMV | ~4 | [2] |

| 5,6-diiodo analog | HCMV | ~2 | [2] |

Antimicrobial and Antiviral Applications

Beyond their anticancer properties, this compound derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.

Antifungal Activity

Derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized and evaluated for their antifungal activity against various phytopathogenic fungi. The mycelium growth rate method is a common assay used to determine the efficacy of these compounds.

Antiviral Activity

Certain 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The antiviral activity is typically assessed using plaque reduction assays and DNA hybridization assays.

Quantitative Antimicrobial and Antiviral Activity

The following table summarizes the in vitro activity of selected this compound derivatives against various microbial and viral targets.

| Compound | Target Organism/Virus | Activity Metric | Value | Reference |

| N-substituted-2-chlorobenzimidazoles | ||||

| 6c | E. coli | MIC (µg/mL) | - | [3] |

| 6f | E. coli | MIC (µg/mL) | - | [3] |

| 6g | E. coli | MIC (µg/mL) | - | [3] |

| 6h | E. coli | MIC (µg/mL) | - | [3] |

| All (6a-6h) | S. aureus | MIC (µg/mL) | Highly Active | [3] |

| 2-chloromethyl-1H-benzimidazole Derivatives | ||||

| 4m | C. gloeosporioides | IC50 (µg/mL) | 20.76 | [4] |

| 4m | A. solani | IC50 (µg/mL) | 27.58 | [4] |

| 4m | F. solani | IC50 (µg/mL) | 18.60 | [4] |

| 7f | B. cinerea | IC50 (µg/mL) | 13.36 | [4] |

| 5b | C. gloeosporioides | IC50 (µg/mL) | 11.38 | [4] |

| 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles | ||||

| 5,6-dibromo ribonucleoside | HCMV | IC50 (µM) | ~4 | [2] |

| 5,6-diiodo analog | HCMV | IC50 (µM) | ~2 | [2] |

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline (Representative Protocol)

Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde A substituted acetanilide is reacted with a Vilsmeier reagent (POCl₃ and DMF) to yield the corresponding 2-chloroquinoline-3-carbaldehyde.

Step 2: Synthesis of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline The 2-chloroquinoline-3-carbaldehyde is then condensed with an o-phenylenediamine derivative in a suitable solvent such as methanol to afford the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Antifungal Mycelium Growth Rate Assay

-

Media Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

-

Compound Incorporation: The test compound is incorporated into the molten PDA at various concentrations.

-

Inoculation: A mycelial disc from a fresh fungal culture is placed at the center of each agar plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C).

-

Growth Measurement: The radial growth of the mycelium is measured at regular intervals.

-

Inhibition Calculation: The percentage of growth inhibition is calculated relative to a control plate without the compound.

Antiviral Plaque Reduction Assay

-

Cell Seeding: Host cells are seeded in multi-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with the virus at a known multiplicity of infection (MOI).

-

Compound Treatment: After viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compound.

-

Plaque Formation: The plates are incubated until viral plaques are visible.

-

Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

-

IC50 Calculation: The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and virology. The ability to modulate their biological activity through targeted chemical modifications, combined with a growing understanding of their mechanisms of action, makes this compound and its analogues a continuing focus of interest for drug discovery and development. This guide serves as a comprehensive resource for researchers seeking to explore and expand upon the promising therapeutic applications of this important class of compounds.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzimidamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidamide scaffold has proven to be a remarkably versatile and enduring pharmacophore in the landscape of drug discovery. Its inherent ability to mimic the side chain of arginine allows it to effectively target the active sites of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and history of benzimidamide derivatives, charting their journey from classical chemical synthesis to their prominent role in the development of modern anticoagulants. We will delve into their synthesis, most notably via the Pinner reaction, their mechanism of action as serine protease inhibitors, and the evolution of their therapeutic applications, with a particular focus on the development of direct thrombin and Factor Xa inhibitors. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

A Historical Perspective: The Genesis of Amidines and the Rise of Benzimidamides in Medicine

The story of benzimidamide derivatives is intrinsically linked to the broader history of amidine synthesis. A foundational method, the Pinner reaction, first described by Adolf Pinner in 1877, provided a reliable route to amidines from nitriles and alcohols in the presence of an acid catalyst.[1][2][3] This classical reaction involves the formation of an intermediate imidate salt (a "Pinner salt"), which can then be treated with ammonia or an amine to yield the desired amidine.[1][4][5]

For many decades, the applications of benzamidines were primarily in the realm of organic chemistry. However, in the mid-20th century, a paradigm shift occurred with the growing understanding of enzyme structure and function. Researchers began to recognize the structural similarity between the benzimidamide moiety and the guanidinium group of arginine, a key amino acid residue recognized by many serine proteases. This realization sparked interest in benzamidine and its derivatives as potential competitive inhibitors of these enzymes.[6]

The timeline of anticoagulant drug discovery provides a crucial context for the rise of benzimidamide derivatives. The serendipitous discoveries of heparin in 1916 and the coumarins (like warfarin) in the 1920s and 1930s laid the groundwork for anticoagulant therapy.[7][8][9] However, these early anticoagulants had significant limitations, including parenteral administration for heparin and the need for frequent monitoring and numerous drug-drug interactions for warfarin. This created a clear unmet medical need for safer, more convenient, and more predictable oral anticoagulants.

The latter half of the 20th century saw a concerted effort in rational drug design to develop direct-acting oral anticoagulants. This is where benzimidamide derivatives took center stage. Their ability to selectively target key serine proteases in the coagulation cascade, such as thrombin (Factor IIa) and Factor Xa, made them highly attractive candidates.

A Timeline of Key Developments:

-

1877: Adolf Pinner first describes the Pinner reaction for the synthesis of amidines.[2][3]

-

1920s-1930s: The hemorrhagic effects of spoiled sweet clover lead to the discovery of dicumarol, the precursor to warfarin.[7][8]

-

1954: Warfarin is approved for clinical use in the United States.[9]

-

Late 20th Century: The focus of anticoagulant research shifts towards the rational design of direct-acting inhibitors, with benzimidamide derivatives emerging as a key scaffold.

-

Early 2000s: Ximelagatran, an oral direct thrombin inhibitor based on a benzimidamide core, enters late-stage clinical trials, heralding a new era of anticoagulation therapy.

The Benzimidamide Scaffold as a Serine Protease Inhibitor

The efficacy of benzimidamide derivatives as serine protease inhibitors lies in their ability to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. The positively charged amidinium group mimics the guanidinium group of arginine, allowing it to form a salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189) at the bottom of the S1 specificity pocket of many serine proteases.

Targeting the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Key serine proteases in this cascade, including thrombin and Factor Xa, represent prime targets for anticoagulant drugs.

Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, the activation of platelets, and the amplification of its own generation by activating Factors V, VIII, and XI. Direct thrombin inhibitors, such as those based on the benzimidamide scaffold, offer a targeted approach to anticoagulation.

Factor Xa sits at the confluence of the intrinsic and extrinsic pathways, making it another critical target for anticoagulation. By inhibiting Factor Xa, the conversion of prothrombin to thrombin is blocked, thereby preventing the amplification of the coagulation cascade.

Below is a diagram of the coagulation cascade, highlighting the points of inhibition by benzimidamide-based direct thrombin and Factor Xa inhibitors.

Quantitative Data on Benzimidamide Derivatives

The potency of benzimidamide derivatives as serine protease inhibitors is typically quantified by their inhibition constant (Ki) or their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for a selection of benzimidamide-based inhibitors against thrombin and Factor Xa.

Table 1: Inhibition of Thrombin by Benzimidamide Derivatives

| Compound | Ki (nM) | Reference |

| Benzamidine | 220,000 | [10] |

| Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP) | 0.7 | [11] |

| Melagatran | 2 | [12] |

| A series of Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | ~50,000 | [11] |

Table 2: Inhibition of Factor Xa by Benzimidamide Derivatives

| Compound | Ki (nM) | IC50 (nM) | Reference |

| A series of Nα-arylsulfonylamino-acylated 3-amidinophenylalanine derivatives | 500 | [11] | |

| Bis-benzamidines with cycloheptanone linker | 10 | [11] | |

| Chloroaniline 1 (ST368) | 1.5 | [13] | |

| Compound 12 | 17.1 ± 0.9 | [14] | |

| Compound 13 | 102.1 ± 0.14 | [14] | |

| Compound 14 | 67.92 ± 0.08 | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzimidamide derivatives.

Synthesis of Benzamidine via the Pinner Reaction

The following protocol is a representative example of the Pinner reaction for the synthesis of a simple benzamidine from the corresponding nitrile.

Diagram of the Pinner Reaction Workflow:

Materials:

-

Benzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride (HCl) gas

-

Ammonia solution (e.g., ethanolic ammonia)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve benzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).[15]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly bubble dry HCl gas through the solution with vigorous stirring. Continue the gas flow until the solution is saturated and a white precipitate of the ethyl benzimidate hydrochloride (Pinner salt) begins to form.[15]

-

Seal the flask and continue stirring at 0-5 °C for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Collect the precipitated Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

To this suspension, add a solution of ammonia in ethanol (excess) at 0 °C.

-

Stir the mixture at room temperature until the conversion to benzamidine is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Chromogenic Thrombin Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against thrombin by measuring the cleavage of a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and a non-ionic surfactant like PEG 6000)[10]

-

Test compound (benzimidamide derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of inhibitor concentrations.

-

In the wells of a 96-well microplate, add the assay buffer.

-

Add a small volume of the test compound dilutions to the respective wells. Include a control well with solvent only (no inhibitor).

-

Add a solution of human α-thrombin to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.[10]

-

Initiate the reaction by adding the chromogenic substrate S-2238 to all wells.[10]

-

Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period.

-

The rate of the reaction (change in absorbance over time) is proportional to the thrombin activity.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and its Km for the enzyme are known.

Chromogenic Factor Xa Inhibition Assay

This assay is analogous to the thrombin inhibition assay and is used to determine the inhibitory activity of a compound against Factor Xa.

Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222: N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride)[9]

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.3)[9]

-

Test compound (benzimidamide derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound as described for the thrombin inhibition assay.

-

In a 96-well microplate, add the assay buffer and the test compound dilutions. Include a control well with solvent only.

-

Add a solution of human Factor Xa to all wells and incubate for a pre-determined time at 37 °C.[15]

-

Initiate the reaction by adding the chromogenic substrate S-2222 to all wells.[9][15]

-

Measure the absorbance at 405 nm at regular intervals.

-

Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC50 and subsequently the Ki value.

The Rise and Fall of Ximelagatran: A Case Study

Ximelagatran, a prodrug of the potent direct thrombin inhibitor melagatran, represents a pivotal moment in the history of benzimidamide derivatives. Developed by AstraZeneca, it was the first oral direct thrombin inhibitor to reach late-stage clinical development and was poised to be a successor to warfarin.

The design of ximelagatran was a clever application of medicinal chemistry principles. Melagatran itself has poor oral bioavailability due to its highly basic amidine group and a carboxylic acid moiety, both of which are charged at physiological pH. Ximelagatran was designed to mask these charged groups as an amidoxime and an ethyl ester, respectively, rendering the molecule more lipophilic and improving its absorption from the gastrointestinal tract.[12] In the body, ximelagatran is rapidly converted to its active form, melagatran.

Clinical trials demonstrated that ximelagatran was at least as effective as warfarin for the prevention of stroke in patients with atrial fibrillation and for the treatment and prevention of venous thromboembolism, with the significant advantage of not requiring routine coagulation monitoring. However, post-marketing surveillance and further studies revealed a significant incidence of elevated liver enzymes and rare cases of severe liver injury associated with long-term use. These safety concerns ultimately led to the withdrawal of ximelagatran from the market in 2006.

Despite its ultimate failure, the development of ximelagatran was a landmark achievement. It validated the benzimidamide scaffold as a viable platform for the design of potent and selective oral serine protease inhibitors and paved the way for the development of the next generation of direct oral anticoagulants (DOACs), such as dabigatran (which also contains a benzamidine-like moiety), rivaroxaban, and apixaban.

Conclusion

The journey of benzimidamide derivatives from a classical organic synthesis reaction to the forefront of modern drug discovery is a testament to the power of medicinal chemistry and rational drug design. The benzimidamide scaffold, with its unique ability to mimic the side chain of arginine, has provided a robust framework for the development of potent and selective serine protease inhibitors. While the story of ximelagatran serves as a cautionary tale regarding the importance of long-term safety, the lessons learned from its development have been invaluable. The principles established in the design of benzimidamide-based inhibitors continue to influence the development of new therapeutic agents targeting a wide range of diseases where serine proteases play a critical role. The enduring legacy of the benzimidamide scaffold ensures its continued relevance in the ongoing quest for safer and more effective medicines.

References

- 1. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-Aminobenzylamine 99 4403-71-8 [sigmaaldrich.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quadratech.co.uk [quadratech.co.uk]

- 10. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nonbenzamidine isoxazoline derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

A Technical Deep Dive: Theoretical and Computational Elucidation of 2-Chlorobenzimidamide Derivatives

Disclaimer: This technical guide focuses on the theoretical and computational studies of 2-chloromethyl-1H-benzimidazole hydrochloride as a representative analogue for 2-Chlorobenzimidamide, due to a greater availability of published research on this specific derivative. The methodologies and analyses presented are broadly applicable to the computational study of this compound and related compounds.

This whitepaper provides a comprehensive overview of the theoretical and computational methodologies employed in the study of chloro-substituted benzimidazoles, with a specific focus on elucidating their structural, spectroscopic, and electronic properties. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the molecular modeling and analysis of this important class of heterocyclic compounds. Benzimidazoles are key structural motifs in a variety of pharmacologically active agents.[1][2] Computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the molecular-level characteristics that govern their biological activity.[1][3]

Molecular Structure and Spectroscopic Analysis

The foundational aspect of understanding a molecule's function is the characterization of its three-dimensional structure and vibrational properties. A combined experimental and theoretical approach provides the most accurate and comprehensive picture.

Experimental Determination

Synthesis: The synthesis of benzimidazole derivatives often involves the condensation reaction of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[4] For instance, 2-(2-chlorophenyl)-1H-benzo[d]imidazole is synthesized from the reaction of o-phenylenediamine and 2-chlorobenzaldehyde.[4] The resulting product is then purified, typically by recrystallization from a solvent like ethanol, to obtain single crystals suitable for analysis.[4]

Spectroscopic and Structural Characterization: A suite of analytical techniques is employed to confirm the identity and structure of the synthesized compound. These include:

-

X-ray Crystallography: This technique provides precise information about the crystal structure, including unit cell parameters, bond lengths, and bond angles.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.[2][5]

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.[1][5]

-

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the molecule.[4][5]

Computational Modeling

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is widely used to predict various molecular properties.

Geometric Optimization: The first step in computational analysis is to determine the molecule's most stable conformation (its ground state geometry). This is achieved by performing a geometry optimization. A popular and effective method for this is the B3LYP functional combined with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p).[1][4][5] The calculated geometric parameters (bond lengths, bond angles) can then be compared with experimental data from X-ray crystallography to validate the computational model.[6]

Vibrational Frequency Analysis: Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes observed in FT-IR and FT-Raman spectra. A comparison between the calculated and experimental spectra aids in the assignment of vibrational bands to specific molecular motions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental and computational studies of representative chloro-substituted benzimidazoles.

Table 1: Crystallographic Data for 2-chloromethyl-1H-benzimidazole hydrochloride [5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 7.1982 (3) |

| b (Å) | 9.4513 (5) |

| c (Å) | 14.0485 (7) |

| β (°) | 102.440 (3) |

Table 2: Selected Calculated Geometric Parameters for a Benzimidazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.325 | N1-C2-N3 | 112.5 |

| C2-N3 | 1.328 | C2-N1-C7a | 108.2 |

| C4-C5 | 1.392 | C4-C5-C6 | 120.1 |

| C-Cl | 1.789 | N1-C2-C8-Cl | 179.8 |

Note: The data in Table 2 is representative and may not correspond to a specific molecule from the search results, as detailed bond length and angle tables were not available in the abstracts.

Electronic Properties and Reactivity Analysis

Computational methods are also employed to explore the electronic characteristics of the molecule, which are crucial for understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitation properties. A smaller energy gap suggests that the molecule is more reactive.[1]

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other molecules, such as biological receptors.[6]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge transfer and hyperconjugative interactions.[5]

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of a novel benzimidazole derivative.

Methodologies in Detail

Experimental Protocols

-

Single Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a specific temperature using MoKα radiation. The structure is then solved and refined using software packages like SHELXL.[4]

-

Spectroscopic Measurements:

-

FT-IR and FT-Raman: Spectra are recorded using a spectrometer over a specific range (e.g., 4000-400 cm⁻¹).

-

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent, such as DMSO-d₆.[2]

-

UV-Vis: The absorption spectrum is recorded using a spectrophotometer in a suitable solvent.[4]

-

Computational Protocols

-

Software: Computational analyses are typically performed using software suites like Gaussian.[4]

-

DFT Calculations:

-

Geometry Optimization and Frequencies: The molecular structure is optimized, and vibrational frequencies are calculated using a specific functional and basis set (e.g., B3LYP/6-31G(d)).[5]

-

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts.[1][5]

-

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the peaks in the UV-Vis spectrum.[5]

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to account for the effects of a solvent on the molecule's properties.[5]

-

Application in Drug Development

The insights gained from these computational studies are invaluable in the drug development process.

-

Structure-Activity Relationship (SAR) Studies: By understanding how modifications to the molecular structure affect its electronic properties and shape, researchers can design more potent and selective drug candidates.[7]

-

Molecular Docking: The optimized molecular structure can be used in molecular docking simulations to predict how the molecule will bind to a specific biological target, such as an enzyme or receptor. This helps in identifying potential drug candidates and understanding their mechanism of action.[2][7][8]

-

Pharmacokinetic (ADMET) Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a molecule, which are critical for its success as a drug.[3][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and disposal of 2-Chlorobenzimidamide

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Chlorobenzimidamide

Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is synthesized from available safety data sheets and general laboratory safety protocols. It is imperative to consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling this compound. This document primarily addresses 2-Chlorobenzamidine, as "this compound" is a less common synonym.

Introduction

This compound, also known as 2-chlorobenzamidine, is a chemical compound with potential applications in medicinal chemistry and drug development.[1] As with any chlorinated organic compound, understanding its hazard profile and implementing proper safety, handling, and disposal procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.[2] This guide provides a comprehensive overview of the essential safety protocols for working with this compound.

Hazard Identification and Safety Data

The primary hazards associated with this compound are related to its potential toxicity and irritant properties.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral | H302: Harmful if swallowed[3][4] | Warning | |

| Skin corrosion/irritation | H315: Causes skin irritation[3][4] | Warning | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[3][4] | Warning | |

| Acute toxicity, Inhalation | H332: Harmful if inhaled[4] | Warning | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[4] | Warning |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | 2-Chlorobenzamidine | 2-Chlorobenzamide | 2-Chlorobenzimidazole |

| Molecular Formula | C₇H₇ClN₂[3] | C₇H₆ClNO[5] | C₇H₅ClN₂[6] |

| Molecular Weight | 154.6 g/mol [3] | 155.58 g/mol [5] | 152.58 g/mol [6] |

| Appearance | Data not available | Off-white powder solid[5] | White to light reddish yellow solid[6] |

| Melting Point | Data not available | 141 - 145 °C[5] | 207-211 °C[6] |

| Boiling Point | Data not available | Data not available | 250.67°C (estimate)[6] |

| Solubility | Data not available | No information available[5] | Insoluble in water[6] |

Safe Handling Procedures

Proper handling of this compound is essential to minimize exposure and prevent accidents. This involves a combination of engineering controls, personal protective equipment (PPE), and safe work practices.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is required for any procedures that may generate dust or aerosols.[2]

-